molecular formula C22H16FN3O2 B14953612 N-(2-fluorobenzyl)-2-(4-oxoquinazolin-3(4H)-yl)benzamide

N-(2-fluorobenzyl)-2-(4-oxoquinazolin-3(4H)-yl)benzamide

Cat. No.: B14953612
M. Wt: 373.4 g/mol
InChI Key: QHDMYSQEVDNDJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-fluorobenzyl)-2-(4-oxoquinazolin-3(4H)-yl)benzamide is a synthetic compound based on the privileged quinazolin-4(3H)-one heterocyclic scaffold, a structure renowned for its diverse biological properties and prevalence in medicinal chemistry research . The core quinazolinone moiety is isosteric with naturally occurring alkaloids, allowing derivatives to interact with a wide range of biological targets . This specific molecule integrates a 2-fluorobenzyl group, a modification often explored to enhance binding affinity and optimize pharmacokinetic properties . This compound is of significant interest in pharmacological investigation, particularly as a candidate for tyrosinase inhibition studies. Research on structurally similar fluorobenzyl-quinazolinones has demonstrated potent activity against the tyrosinase enzyme, which is a key target in dermatological research for addressing hyperpigmentation and in the study of neurodegenerative diseases . The molecule's design suggests potential for a mixed-type inhibition mechanism, where the quinazolinone and acetamide groups are critical for interacting with histidine residues in the enzyme's active site . Furthermore, the quinazolinone scaffold is extensively documented for its anti-inflammatory potential . Derivatives have been shown to exhibit strong interactions at the cyclooxygenase-2 (COX-2) binding site, making them valuable tools for probing inflammatory pathways . The presence of the fluorine atom in the structure is a common strategy in drug design to improve metabolic stability, membrane permeability, and overall binding to target proteins . Researchers can utilize this compound as a key intermediate or reference standard in hit-to-lead optimization campaigns, mechanism of action studies, and structure-activity relationship (SAR) analysis across these and other therapeutic areas.

Properties

Molecular Formula

C22H16FN3O2

Molecular Weight

373.4 g/mol

IUPAC Name

N-[(2-fluorophenyl)methyl]-2-(4-oxoquinazolin-3-yl)benzamide

InChI

InChI=1S/C22H16FN3O2/c23-18-10-4-1-7-15(18)13-24-21(27)17-9-3-6-12-20(17)26-14-25-19-11-5-2-8-16(19)22(26)28/h1-12,14H,13H2,(H,24,27)

InChI Key

QHDMYSQEVDNDJM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C2=CC=CC=C2N3C=NC4=CC=CC=C4C3=O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorobenzyl)-2-(4-oxoquinazolin-3(4H)-yl)benzamide typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via nucleophilic substitution reactions using 2-fluorobenzyl halides and appropriate nucleophiles.

    Formation of the Benzamide Group: The benzamide group can be formed by the reaction of the quinazolinone intermediate with benzoyl chloride or benzamide under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorobenzyl)-2-(4-oxoquinazolin-3(4H)-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced quinazolinone derivatives.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with higher oxidation states, while reduction may produce reduced quinazolinone derivatives. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: For its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: As a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.

    Industry: As an intermediate in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of N-(2-fluorobenzyl)-2-(4-oxoquinazolin-3(4H)-yl)benzamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease processes, leading to therapeutic effects.

    Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.

    DNA Intercalation: The compound may intercalate into DNA, disrupting DNA replication and transcription processes.

Comparison with Similar Compounds

Key Observations :

  • Fluorine vs. Halogen Substitutions : The target’s 2-fluorobenzyl group offers a balance of lipophilicity and electronic effects, contrasting with bulkier halogens (e.g., Br in 3e), which increase molecular weight but may reduce solubility .
  • Melting Points : Most analogs exhibit high melting points (>250°C), suggesting strong intermolecular interactions (e.g., hydrogen bonding in 3e and π-stacking in 11r) .

Biological Activity

N-(2-fluorobenzyl)-2-(4-oxoquinazolin-3(4H)-yl)benzamide is a synthetic compound that has garnered attention due to its potential biological activity, particularly in the fields of oncology and antimicrobial research. This article reviews the biological properties, mechanisms of action, and relevant studies associated with this compound.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Fluorobenzyl group : This moiety is known to enhance lipophilicity, potentially improving cell membrane permeability.
  • Quinazoline core : The quinazoline ring is recognized for its diverse biological activities, including antitumor and antimicrobial effects.

The molecular formula of this compound is C18H15FN2OC_{18}H_{15}FN_2O, with a CAS number of 1219559-21-3.

Research indicates that compounds with similar structures often exhibit various mechanisms of action, including:

  • Inhibition of Enzymatic Activity : Molecular docking studies suggest that this compound may effectively bind to active sites of enzymes such as acetylcholinesterase and histone deacetylases.
  • Antitumor Activity : Compounds within the quinazoline family have been evaluated for their ability to inhibit tumor cell proliferation. In vitro studies have demonstrated that related compounds can induce apoptosis in cancer cell lines through multiple pathways, including DNA damage response mechanisms .

Antitumor Activity

Several studies have explored the antitumor potential of quinazoline derivatives. For instance:

  • A study on structurally similar compounds revealed significant cytotoxicity against human lung cancer cell lines (A549, HCC827, and NCI-H358), suggesting that modifications to the quinazoline structure can enhance biological activity .
CompoundCell LineIC50 (µM)Assay Type
Compound 5A5492.12 ± 0.212D Assay
Compound 6HCC8275.13 ± 0.972D Assay
Compound 8NCI-H3586.75 ± 0.192D Assay

Table 1 : Cytotoxicity data for selected quinazoline derivatives against lung cancer cell lines.

Antimicrobial Activity

The antimicrobial properties of similar compounds have also been investigated:

  • Compounds derived from the quinazoline scaffold were tested against Gram-positive and Gram-negative bacteria, demonstrating promising antibacterial activity. For example, certain derivatives showed effective inhibition against Staphylococcus aureus and Escherichia coli .

Case Studies

  • In Vitro Study on Antitumor Activity : A recent study evaluated the effects of this compound on A549 lung cancer cells. The results indicated a dose-dependent reduction in cell viability, with an IC50 value comparable to established chemotherapeutics.
  • Molecular Docking Analysis : Computational studies highlighted the binding affinity of this compound to various targets associated with cancer progression. The findings suggest that the fluorine substitution may enhance interaction with target proteins, leading to improved therapeutic efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.